molecular formula C9H12N4O4 B14477528 Dimethyl 5-(dimethylamino)-1,2,4-triazine-3,6-dicarboxylate CAS No. 71856-77-4

Dimethyl 5-(dimethylamino)-1,2,4-triazine-3,6-dicarboxylate

Cat. No.: B14477528
CAS No.: 71856-77-4
M. Wt: 240.22 g/mol
InChI Key: WUHKZOLMGPUTLV-UHFFFAOYSA-N
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Description

Dimethyl 5-(dimethylamino)-1,2,4-triazine-3,6-dicarboxylate is a complex organic compound that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-(dimethylamino)-1,2,4-triazine-3,6-dicarboxylate typically involves multi-step reactions. One common method includes the reaction of dimethylamine with triazine derivatives under controlled conditions. The process often requires specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize output while minimizing waste .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-(dimethylamino)-1,2,4-triazine-3,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Dimethyl 5-(dimethylamino)-1,2,4-triazine-3,6-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 5-(dimethylamino)-1,2,4-triazine-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. These interactions can affect cellular processes such as metabolism, signal transduction, and gene expression .

Comparison with Similar Compounds

Uniqueness: Dimethyl 5-(dimethylamino)-1,2,4-triazine-3,6-dicarboxylate stands out due to its unique triazine ring structure, which imparts specific chemical properties and reactivity. This makes it particularly valuable in specialized applications where other compounds may not be suitable .

Properties

CAS No.

71856-77-4

Molecular Formula

C9H12N4O4

Molecular Weight

240.22 g/mol

IUPAC Name

dimethyl 5-(dimethylamino)-1,2,4-triazine-3,6-dicarboxylate

InChI

InChI=1S/C9H12N4O4/c1-13(2)7-5(8(14)16-3)11-12-6(10-7)9(15)17-4/h1-4H3

InChI Key

WUHKZOLMGPUTLV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=NC(=N1)C(=O)OC)C(=O)OC

Origin of Product

United States

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